molecular formula C14H19BrN2O3S B1439712 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide CAS No. 1138445-72-3

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide

Cat. No. B1439712
M. Wt: 375.28 g/mol
InChI Key: ORTKIYMRUMVUNG-UHFFFAOYSA-N
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Description

“2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide” is a chemical compound with the molecular formula C14H19BrN2O3S and a molecular weight of 375.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide” consists of a bromine atom (Br), a nitrogen atom (N), two oxygen atoms (O), three sulfur atoms (S), fourteen carbon atoms ©, and nineteen hydrogen atoms (H) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide” include a molecular weight of 375.28 and a molecular formula of C14H19BrN2O3S .

Scientific Research Applications

Pharmacological Research and Bioactivity

Compounds structurally related to "2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide" often undergo pharmacological evaluation to explore their therapeutic potential. For instance, studies on arylcycloalkylamines reveal insights into their binding affinity and selectivity towards certain receptors, which could lead to the development of new therapeutic agents (Sikazwe et al., 2009) sourcesource. This suggests that the compound may hold promise in pharmacological research targeting specific receptors.

Synthetic Methodology

Research into the synthesis of complex molecules includes the development of practical, efficient methods for synthesizing intermediates for pharmaceuticals. For example, a study on a practical synthesis of 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory materials, highlights the importance of novel synthetic routes in pharmaceutical manufacturing (Qiu et al., 2009) sourcesource. This indicates that research on "2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide" could also focus on improving synthetic methods for better accessibility and efficiency in drug development.

properties

IUPAC Name

2-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTKIYMRUMVUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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